molecular formula C20H20N4O2S2 B6553587 3-butyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040672-06-7

3-butyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553587
CAS No.: 1040672-06-7
M. Wt: 412.5 g/mol
InChI Key: GTLWNKXAXRWHLL-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 1,2,4-Oxadiazole moiety: Introduces rigidity and hydrogen-bonding capabilities via the nitrogen-oxygen heterocycle.
  • 3-Methylphenyl group: Provides steric bulk and aromatic interactions, which may influence receptor binding.
  • Methylsulfanyl linker: Facilitates covalent interactions or thiol-mediated binding.

Properties

IUPAC Name

3-butyl-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S2/c1-3-4-9-24-19(25)17-15(8-10-27-17)21-20(24)28-12-16-22-18(23-26-16)14-7-5-6-13(2)11-14/h5-8,10-11H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLWNKXAXRWHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 3-butyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one generally involves the following steps:

    • Starting from thieno[3,2-d]pyrimidine-4-one, the butyl group is introduced through a nucleophilic substitution reaction.

    • The sulfanyl group is attached using a suitable thiol, often through a coupling reaction.

    • The final attachment of the oxadiazole ring involves cyclization reactions with appropriate reagents.

  • Industrial Production Methods: : The compound can be synthesized on an industrial scale using similar steps but with optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature controls to facilitate large-scale reactions.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    • Reduction: : Reduction reactions may occur at the oxadiazole ring or other reactive sites, potentially modifying the electronic properties.

    • Substitution: : Various substitution reactions can take place, especially on the phenyl ring or the thienopyrimidine core.

  • Common Reagents and Conditions

    • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    • Reducing agents: Sodium borohydride, lithium aluminum hydride.

    • Substitution reagents: Halogenating agents, Grignard reagents.

  • Major Products: : The major products from these reactions include derivatives with modified electronic or steric properties, useful for further chemical or biological investigations.

Scientific Research Applications

  • Chemistry: : The compound's diverse functional groups make it a versatile scaffold in organic synthesis, allowing for the exploration of new reactions and mechanisms.

  • Biology: : It serves as a probe in biochemical assays to understand enzyme functions and interactions due to its unique structure.

  • Medicine: : Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific molecular pathways.

  • Industry: : In materials science, it could be used for developing new polymers or materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. Its mechanism may involve:

  • Binding: : Specific binding to active sites on enzymes, inhibiting or modulating their activity.

  • Pathways: : Interference or modulation of signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Structural Differences Reported Activity/Applications Synthesis Method (Reference)
Target Compound 3-butyl, oxadiazole (3-methylphenyl), methylsulfanyl Reference structure Potential TRPA1/MPO inhibition Not specified in evidence
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Allyl, benzylsulfanyl, 4-fluorophenyl Thieno[2,3-d] vs. [3,2-d]; fluorophenyl group Unknown (structural analog) Likely via Method A/B ()
3-Ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Ethyl, thiophene-2-yl, sulfanyl Smaller alkyl chain; thiophene vs. oxadiazole Unknown (catalog compound) Sulfur incorporation ()
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Chlorophenyl-oxadiazole, difluorobenzyl, methyl Halogenated aryl groups; difluorobenzyl Catalog compound (no activity data) Not specified
3-Benzyl-7-(2-pyridinyl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-4-one Benzyl, pyridinyl, pyrrolo core Pyrrolo[3,2-d] vs. thieno[3,2-d] core Synthetic intermediate Reflux with amines ()

Therapeutic Potential and Mechanistic Insights

  • TRPA1 Inhibition: Compounds with thieno-pyrimidinone cores and aryl substituents (e.g., ’s derivatives) are reported as TRPA1 antagonists for pain management. The target compound’s oxadiazole group may enhance binding to TRPA1’s cysteine residues .
  • MPO Inhibition: highlights pyrrolo[3,2-d]pyrimidin-4-ones as MPO inhibitors. The thieno analog’s sulfur atom could modulate redox activity, though direct evidence is lacking.

Biological Activity

The compound 3-butyl-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS Number: 1040672-06-7) is a complex organic molecule that incorporates multiple bioactive moieties, including a thieno[3,2-d]pyrimidinone core and an oxadiazole derivative. This article delves into the biological activity of this compound, exploring its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O2S2C_{20}H_{20}N_{4}O_{2}S_{2}, with a molecular weight of 412.5 g/mol. The structure includes a butyl group and a 1,2,4-oxadiazole ring, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial Activity : Numerous studies have reported the antimicrobial properties of oxadiazole derivatives against various pathogens. For instance, compounds with oxadiazole rings have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The presence of thieno[3,2-d]pyrimidine in the structure suggests potential anticancer activity. Compounds in this class have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Antimicrobial Studies

A significant study highlighted the antibacterial efficacy of oxadiazole derivatives. For example, Dhumal et al. (2016) synthesized various 1,3,4-oxadiazole compounds and tested them against Mycobacterium bovis, showing strong inhibition in both active and dormant states . The binding affinity of these compounds to key bacterial enzymes was also assessed through molecular docking studies.

CompoundActivityTarget
1aStrongE. coli
1bModerateS. aureus

Anticancer Activity

In another study focusing on anticancer properties, researchers screened a library of compounds including derivatives similar to our target compound. They identified promising candidates that inhibited cell proliferation in various cancer cell lines . The mechanism often involves the modulation of cell cycle proteins and apoptosis pathways.

Study ReferenceCell Line TestedIC50 (µM)
HeLa15
MCF710

Anti-inflammatory Effects

Research has also indicated that certain oxadiazole derivatives possess anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .

Case Studies

Several case studies further illustrate the biological activity of similar compounds:

  • Antitubercular Activity : A study by Desai et al. (2018) explored pyridine-based oxadiazoles for their antitubercular effects. Compounds showed significant activity against Mycobacterium tuberculosis, indicating a promising avenue for developing new tuberculosis treatments .
  • Neuroprotective Effects : Some derivatives have been tested for neuroprotective properties in models of neurodegenerative diseases. These studies suggest that modifications in the oxadiazole structure can enhance neuroprotective effects .

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